molecular formula C12H16N2O3S2 B11605530 1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea

1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Cat. No.: B11605530
M. Wt: 300.4 g/mol
InChI Key: REIAOXJGGCYICQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a synthetic organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 3-methyl-1,1-dioxidotetrahydrothiophene-3-amine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar thiourea functional groups.

    Phenolic compounds: Compounds containing hydroxyl groups attached to aromatic rings.

    Sulfonyl compounds: Compounds with sulfonyl functional groups.

Uniqueness

1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to the combination of its functional groups, which may impart specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H16N2O3S2

Molecular Weight

300.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C12H16N2O3S2/c1-12(6-7-19(16,17)8-12)14-11(18)13-9-2-4-10(15)5-3-9/h2-5,15H,6-8H2,1H3,(H2,13,14,18)

InChI Key

REIAOXJGGCYICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=C(C=C2)O

Origin of Product

United States

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